molecular formula C14H18ClNO4S B2654280 Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034530-80-6

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B2654280
CAS No.: 2034530-80-6
M. Wt: 331.81
InChI Key: BBKPJDCDNKEQPL-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with sulfur and subsequent oxidation. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 0-25°C for initial reactions, followed by heating to 80-100°C for cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides and sulfones

    Reduction: Formation of thiazepane derivatives with reduced sulfur oxidation states

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiazepane derivatives

    Substitution: Azido or cyano derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as an antimicrobial and antifungal agent

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
  • Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
  • Ethyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Uniqueness

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

ethyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKPJDCDNKEQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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